

A Comparative Analysis of the Bioavailability of Folinic Acid Calcium and Sodium Salts

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Compound of Interest

Compound Name: Folinic acid calcium salt

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For researchers, scientists, and drug development professionals, understanding the nuances of drug formulation is paramount. This guide provides an objective comparison of the bioavailability of two common salt forms of folinic acid: the calcium salt and the sodium salt, supported by experimental data and detailed methodologies.

Folinic acid, a 5-formyl derivative of tetrahydrofolic acid, is a crucial medication used to counteract the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil in cancer therapy.[1] It is administered as either a calcium or sodium salt. While both forms are considered clinically effective, their interchangeability from a pharmacokinetic perspective is a key consideration in formulation development and clinical practice.

Executive Summary of Bioavailability Data

Pharmacokinetic studies have been conducted to compare the bioavailability of **folinic acid calcium salt** and sodium salt. The primary conclusion from a direct bioequivalence study is that the two salts are bioequivalent. An indirect comparison of the active metabolite of folinic acid, (6S)-5-methyltetrahydrofolate ((6S)-5-MTHF), from both salt forms also supports the conclusion that they are unlikely to differ significantly in their pharmacokinetic profiles.[2][3][4][5][6]

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing sodium levofolinate, calcium levofolinate, and sodium folinate in healthy

Chinese subjects. Levofolinate is the biologically active L-isomer of folinic acid.

Parameter	Sodium Levofolinate	Calcium Levofolinate	Sodium Folate
Cmax (Maximum Plasma Concentration)	Data not explicitly provided in abstract	Data not explicitly provided in abstract	Data not explicitly provided in abstract
Tmax (Time to Maximum Concentration)	Data not explicitly provided in abstract	Data not explicitly provided in abstract	Data not explicitly provided in abstract
AUC (Area Under the Curve)	Data not explicitly provided in abstract	Data not explicitly provided in abstract	Data not explicitly provided in abstract
Bioequivalence Conclusion	Bioequivalent	Bioequivalent	Bioequivalent

(Data from a single-center, randomized, open-label, 3-period, crossover study in 24 healthy subjects. The study concluded bioequivalence without presenting the specific pharmacokinetic parameter values in the abstract.)[\[2\]](#)

An indirect comparison of the sodium and calcium salts of (6S)-5-MTHF also indicated no significant difference in their pharmacokinetics.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

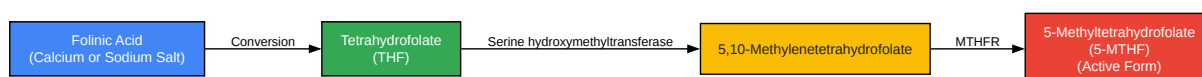
Bioequivalence Study of Levofolinate Salts

A detailed experimental protocol for a representative bioequivalence study is outlined below:

- Study Design: A single-center, randomized, open-label, 3-period, crossover study.[2]
- Subjects: 24 healthy Chinese subjects.[2]
- Treatments:
 - Test Preparation: Sodium levofolinate injection.[2]
 - Reference Preparation 1: Calcium levofolinate for injection.[2]
 - Reference Preparation 2: Sodium folinate for injection.[2]
- Pharmacokinetic Sampling: Plasma concentrations of levofolinate, dextrofolinate, and their metabolites l-5-methyltetrahydrofolate and d-5-methyltetrahydrofolate were quantified.[2]
- Analytical Method: A validated chiral-liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.[2]
- Pharmacokinetic Parameters Calculated: Maximum plasma concentration (C_{max}), time to maximum concentration (T_{max}), area under the plasma concentration-time curve over the dosing interval (AUC_t), area under the plasma concentration-time curve from time 0 to infinity (AUC_{inf}), terminal elimination half-life (t_{1/2}), and terminal rate constant (λ_z).[2]
- Safety Assessment: All adverse events (AEs) were documented and evaluated descriptively. [2]

Metabolic Pathway of Folinic Acid

Folinic acid is a prodrug that is converted to the biologically active 5-methyltetrahydrofolate (5-MTHF). This conversion is a critical step in its mechanism of action.

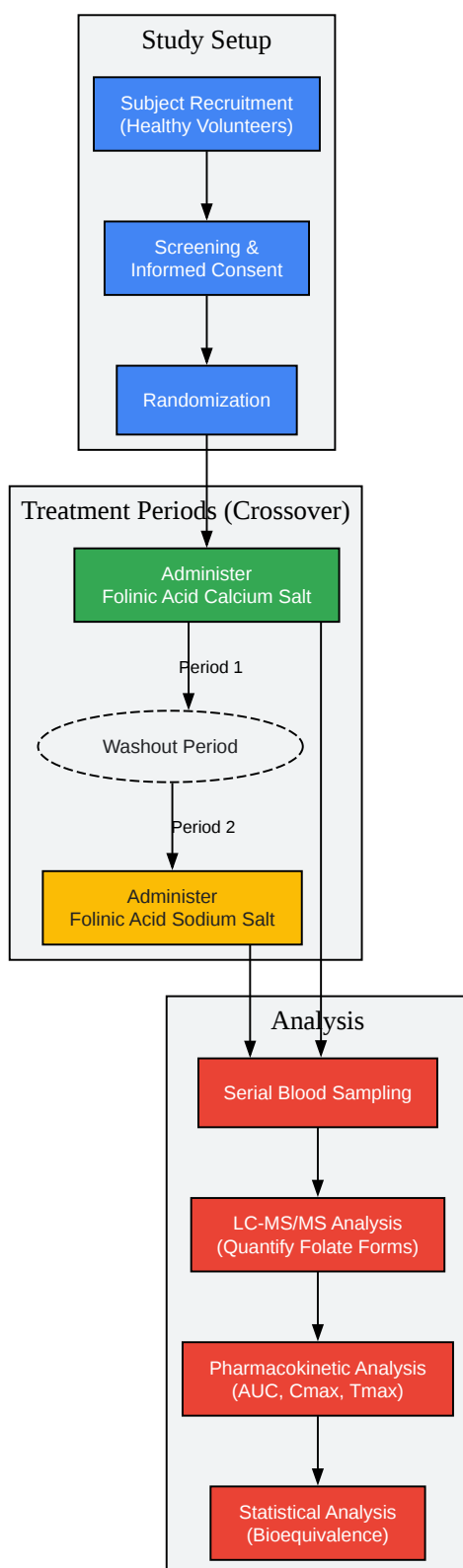


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Metabolic conversion of folinic acid to its active form, 5-MTHF.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of different folinic acid salt formulations.



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Workflow for a crossover bioavailability study.

Practical Considerations and Clinical Observations

While the bioavailability of the calcium and sodium salts of folinic acid is comparable, there are practical differences that may influence the choice of salt form in a clinical setting. Notably, sodium levofolinate offers advantages in terms of drug preparation and administration time.[7][8][9] The sodium salt can be co-infused with 5-fluorouracil in a single pump, which is not always feasible with the calcium salt due to the risk of crystallization and catheter obstruction.[7] This can lead to a reduction in chemotherapy administration time and improved patient convenience.[7][8][9]

In terms of safety, studies comparing sodium levofolinate and calcium levofolinate in combination with 5-fluorouracil have shown similar toxicity profiles.[7][8][9]

Conclusion

Based on the available evidence, the calcium and sodium salts of folinic acid are bioequivalent and exhibit similar pharmacokinetic profiles. The choice between the two salts may therefore be guided by practical considerations such as ease of administration and formulation compatibility, particularly in combination chemotherapy regimens. For oral formulations, both salts are expected to deliver the active folate moiety with comparable efficiency.

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